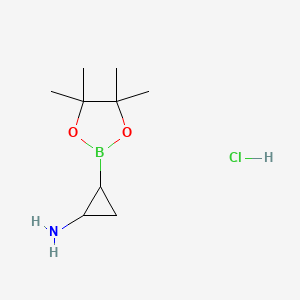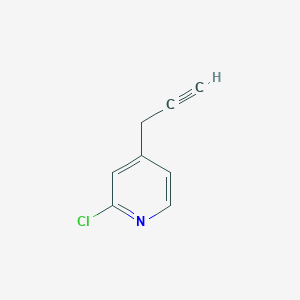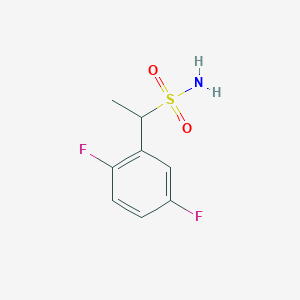
(1R,2R)-2-(1,1-Difluoroethyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine is a chiral compound featuring a cyclopropane ring substituted with a difluoroethyl group and an amine group. The compound’s unique structure, including the presence of fluorine atoms, makes it of interest in various fields of research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by the introduction of the difluoroethyl group. Common synthetic routes may include:
Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Fluorination: Introducing the difluoroethyl group through nucleophilic substitution or electrophilic fluorination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include continuous flow chemistry techniques and the use of robust catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions may introduce different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amine-containing compounds.
Medicine: Potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Use in the development of new materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism by which rac-(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluoroethyl group can influence the compound’s lipophilicity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: A simpler analog without the difluoroethyl group.
Difluoroethylamine: Lacks the cyclopropane ring but contains the difluoroethyl group.
Fluorinated Cyclopropanes: Compounds with similar structures but different fluorine substitution patterns.
Uniqueness
rac-(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine is unique due to the combination of the cyclopropane ring and the difluoroethyl group. This combination can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C5H9F2N |
|---|---|
Molekulargewicht |
121.13 g/mol |
IUPAC-Name |
(1R,2R)-2-(1,1-difluoroethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C5H9F2N/c1-5(6,7)3-2-4(3)8/h3-4H,2,8H2,1H3/t3-,4-/m1/s1 |
InChI-Schlüssel |
OGYFQNGPKWEQHY-QWWZWVQMSA-N |
Isomerische SMILES |
CC([C@@H]1C[C@H]1N)(F)F |
Kanonische SMILES |
CC(C1CC1N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (3'aR,6'aS)-2,2-dichloro-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13529228.png)
![5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13529234.png)
![Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol](/img/structure/B13529241.png)
![3-[4-(2-Methylpropyl)phenoxy]propan-1-amine](/img/structure/B13529244.png)



![N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine](/img/structure/B13529259.png)

![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)

![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)


